7-Fluoro-4-[(1-methylpyrrolidin-2-yl)methoxy]quinazoline
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Overview
Description
7-Fluoro-4-[(1-methylpyrrolidin-2-yl)methoxy]quinazoline is a quinazoline derivative known for its significant biological activities. Quinazoline derivatives have drawn considerable attention in the field of medicinal chemistry due to their diverse therapeutic applications . This compound, in particular, has been studied for its potential use in various scientific research areas.
Preparation Methods
The synthesis of 7-Fluoro-4-[(1-methylpyrrolidin-2-yl)methoxy]quinazoline involves several synthetic routes. Common methods include Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis . These methods are employed to install various active groups onto the quinazoline moiety, enhancing its biological activities. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
7-Fluoro-4-[(1-methylpyrrolidin-2-yl)methoxy]quinazoline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the quinazoline core or the attached functional groups.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it has been studied for its potential as an anticancer agent, showing promising results in inhibiting the growth of various cancer cell lines . In medicine, it is being explored for its potential therapeutic effects in treating diseases like cancer and inflammation. Additionally, it has applications in the industry as a precursor for the synthesis of other biologically active compounds .
Mechanism of Action
The mechanism of action of 7-Fluoro-4-[(1-methylpyrrolidin-2-yl)methoxy]quinazoline involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors involved in cell proliferation and survival, making it effective against cancer cells . The exact molecular targets and pathways can vary depending on the specific biological context, but they generally involve key signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
7-Fluoro-4-[(1-methylpyrrolidin-2-yl)methoxy]quinazoline is unique compared to other quinazoline derivatives due to its specific functional groups and their positions on the quinazoline core. Similar compounds include other quinazoline derivatives like erlotinib, gefitinib, afatinib, lapatinib, and vandetanib, which are also known for their anticancer properties . the presence of the fluoro and pyrrolidinyl groups in this compound gives it distinct chemical and biological properties that make it a valuable compound for research and therapeutic applications.
Properties
IUPAC Name |
7-fluoro-4-[(1-methylpyrrolidin-2-yl)methoxy]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O/c1-18-6-2-3-11(18)8-19-14-12-5-4-10(15)7-13(12)16-9-17-14/h4-5,7,9,11H,2-3,6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZVVPXZXZMNPJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1COC2=NC=NC3=C2C=CC(=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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